molecular formula C10H18ClN5O B1384537 2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1803570-74-2

2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B1384537
CAS No.: 1803570-74-2
M. Wt: 259.73 g/mol
InChI Key: LSXJUXWFDHYJDE-UHFFFAOYSA-N
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Description

2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride is a useful research compound. Its molecular formula is C10H18ClN5O and its molecular weight is 259.73 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical formula of the compound is C12H23ClN5OC_{12}H_{23}ClN_5O, with a molecular weight of approximately 324.24 g/mol. The presence of the pyrimidine core and the pyrrolidine moiety is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrimidine and pyridine compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Pyrimidine derivatives have been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Anticancer Properties : Some studies suggest that similar structures can induce apoptosis in cancer cells, indicating potential as anticancer agents .

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrimidine derivatives using the disk diffusion method. The results indicated that certain derivatives exhibited good activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

CompoundActivity Against BacteriaActivity Against Fungi
2-Amino-Pyrimidine DerivativeStaphylococcus aureus (Inhibition Zone: 15 mm)Candida albicans (Inhibition Zone: 12 mm)
Control (No Treatment)No activityNo activity

Anti-inflammatory Studies

In vitro studies on similar compounds revealed their capacity to inhibit nitric oxide production in macrophages, a key factor in inflammation. This suggests a mechanism by which these compounds may exert anti-inflammatory effects .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymes : Compounds may inhibit enzymes involved in inflammatory pathways.
  • Interaction with Cell Membranes : Disruption of bacterial cell membranes leading to cell death.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.

Properties

IUPAC Name

2-amino-4-[[methyl(pyrrolidin-3-yl)amino]methyl]-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O.ClH/c1-15(8-2-3-12-5-8)6-7-4-9(16)14-10(11)13-7;/h4,8,12H,2-3,5-6H2,1H3,(H3,11,13,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXJUXWFDHYJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=O)NC(=N1)N)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803570-74-2
Record name 4(3H)-Pyrimidinone, 2-amino-6-[(methyl-3-pyrrolidinylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803570-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride
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2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride
Reactant of Route 3
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2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride
Reactant of Route 4
2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride
Reactant of Route 5
2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride

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